Beta-Aspartylhydroxamate is classified under hydroxamic acids, which are known for their ability to chelate metal ions and inhibit metalloproteins. The compound is derived from L-aspartic acid, a non-essential amino acid found in various proteins and metabolic pathways in living organisms. Its structural formula is represented as CHNO.
The synthesis of Beta-Aspartylhydroxamate has been optimized using enzymatic methods. A notable approach involves using L-asparagine as a donor substrate and hydroxylammonium chloride as an acceptor substrate. The optimal conditions for synthesizing Beta-Aspartylhydroxamate have been identified at a temperature of 60°C and a pH of 6. Under these conditions, the concentrations of L-asparagine (80 mM) and hydroxylamine (40 mM) were found to yield the highest production rates .
The reaction proceeds through the formation of the hydroxamate group via nucleophilic attack by hydroxylamine on the carbonyl carbon of the aspartic acid derivative, leading to the formation of Beta-Aspartylhydroxamate.
Beta-Aspartylhydroxamate features a molecular structure that includes an amine group, a carboxylic acid group, and a hydroxamate moiety. The key structural components can be summarized as follows:
Beta-Aspartylhydroxamate participates in various chemical reactions, primarily as an enzyme inhibitor. Its interaction with serine racemase has been characterized, revealing that it acts as a competitive and selective inhibitor. This inhibition mechanism is significant for modulating neurotransmitter levels in the central nervous system .
The compound's reactivity is primarily attributed to the hydroxamic acid group, which can form stable complexes with metal ions present in enzyme active sites, thereby disrupting normal enzymatic activity.
The mechanism by which Beta-Aspartylhydroxamate exerts its biological effects involves its binding to serine racemase, an enzyme responsible for synthesizing D-serine from L-serine. By inhibiting this enzyme, Beta-Aspartylhydroxamate reduces D-serine levels, which can influence NMDA receptor activity implicated in various neurological disorders .
Studies indicate that this inhibition can be quantified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing insights into binding affinities and kinetics.
These properties make Beta-Aspartylhydroxamate suitable for various laboratory applications.
Beta-Aspartylhydroxamate has several potential scientific applications:
Beta-aspartylhydroxamate (β-Aspartylhydroxamate or L-Aspartic acid β-hydroxamate) is a non-proteinogenic amino acid derivative characterized by a hydroxamate group replacing the carboxyl moiety at the β-position of aspartic acid. Its molecular formula is C₄H₈N₂O₄ (MW: 148.12 g/mol), and it appears as a white-to-off-white powder with high water solubility (422 mM at 60°C) but limited solubility in DMSO [1] [4] [7]. This compound serves as a metabolic analog in studies of aspartate-dependent pathways, particularly those involving enzymatic hydroxylation.
In microbial systems, precursors like L-aspartate and hydroxylamine participate in biosynthetic routes to beta-aspartylhydroxamate. Aspartate derivatives frequently act as substrates for post-translational modifications (PTMs) catalyzed by iron(II)/2-oxoglutarate-dependent (Fe(II)/2OG) oxygenases. For example, human aspartate/asparagine-β-hydroxylase (AspH) modifies epidermal growth factor-like domains (EGFDs) in regulatory proteins, though beta-aspartylhydroxamate itself arises non-enzymatically under specific oxidative conditions [9]. In Streptomyces species, metabolic engineering of precursor flux—such as enhancing glucose uptake or modulating aspartokinase activity—increases yields of non-proteinogenic amino acids like β-methylphenylalanine and β-hydroxyenduracididine [6] [10]. This demonstrates how host strain optimization (e.g., in E. coli or Streptomyces diastatochromogenes) can amplify precursor availability for derivatives like beta-aspartylhydroxamate.
Table 1: Key Precursors in Beta-Aspartylhydroxamate Biosynthesis
Precursor | Biological Source | Role in Pathway | Engineering Strategy |
---|---|---|---|
L-Aspartate | Endogenous metabolism | Core backbone | Aspartokinase overexpression [10] |
Hydroxylamine | Chemical supplementation | Hydroxamate group donor | Exogenous addition [6] |
2-Oxoglutarate | TCA cycle | Cofactor for Fe(II)/2OG oxygenases | Glutamate dehydrogenase enhancement |
Arginine/Phenylalanine | Recombinant pathways | Source for β-modified npAAs | Heterologous operon expression [6] |
Beta-hydroxylation of aspartate residues is primarily mediated by Fe(II)/2OG oxygenases, which activate molecular oxygen for substrate oxidation. AspH exemplifies this enzyme class, hydroxylating Asp/Asn residues in EGFDs during protein maturation. Its catalytic cycle requires Fe(II), 2OG, and ascorbate, producing succinate and CO₂ as byproducts [9]. The reaction proceeds via a high-valent iron-oxo intermediate that abstracts hydrogen from the substrate’s β-carbon, followed by hydroxyl rebound. Beta-aspartylhydroxamate may form when hydroxylamine competitively binds the enzyme’s active site, diverting the typical hydroxylation pathway [1].
Structural studies reveal that AspH and related enzymes (e.g., phytanoyl-CoA hydroxylase) employ a double-stranded β-helix fold that positions the substrate for regiospecific modification. Inhibitors like gossypol or bleomycin A2 disrupt this process by chelating Fe(II) or competing with 2OG [9]. Such inhibition underscores the pharmacologically relevance of targeting beta-hydroxylation. Additionally, serine racemase inhibition by beta-aspartylhydroxamate highlights its role in modulating neurochemical pathways, though this action is non-enzymatic [1].
Table 2: Enzymatic Mechanisms in Aspartate β-Hydroxylation
Enzyme | Cofactors | Key Intermediates | Inhibitors |
---|---|---|---|
AspH | Fe(II), 2OG, O₂, ascorbate | Iron(IV)-oxo species | Gossypol, bleomycin A2 [9] |
Phytanoyl-CoA hydroxylase | Fe(II), 2OG | Succinate-bound transition state | N-oxalylglycine |
Non-ribosomal peptide synthetases (NRPSs) | ATP, Mg²⁺ | Aminoacyl-adenylate | Substrate analogs [3] |
Beta-aspartylhydroxamate belongs to the broader category of non-proteinogenic amino acids (npAAs), which are synthesized via chemoenzymatic or photocatalytic strategies to overcome ribosomal incorporation limitations. Chemoenzymatic approaches leverage promiscuous enzymes like tyrosine aminotransferases (e.g., TyrB) to transaminate β-keto acid precursors, yielding β-substituted aspartate analogs [6]. For example, β-methylphenylalanine synthesis in E. coli uses phenylpyruvate and methyltransferase MppJ, followed by transamination—a route adaptable to beta-aspartylhydroxamate by substituting hydroxylamine-derived intermediates.
Photocatalytic C–H functionalization enables direct modification of proteinogenic amino acids under mild conditions. Techniques like electron donor-acceptor (EDA) complex photolysis alkylate glycine derivatives without transition metals [8]. Similarly, N-hydroxyphthalimide (NHP) esters serve as radical precursors in Cu-catalyzed decarboxylative couplings, facilitating β-carbon functionalization of aspartate. Advanced methods include:
Table 3: Synthetic Methods for Beta-Modified Aspartate Derivatives
Method | Reagents/Catalysts | Key Advantages | Limitations |
---|---|---|---|
Photocatalytic C–H functionalization | Katritzky salts, Ir/Cu catalysts | Mild conditions, no metal additives [8] | Low regioselectivity in complex molecules |
NRPS assembly lines | Adenylation (A), condensation (C) domains | Incorporation of D-amino acids or β-residues [3] | Technically complex, low yield |
Chemoenzymatic transamination | TyrB aminotransferase, pyridoxal phosphate | High stereospecificity | Substrate scope constraints [6] |
Fe(II)/2OG oxygenase catalysis | AspH, 2OG, Fe(II) | Biocompatibility | Requires protein engineering for efficiency |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1